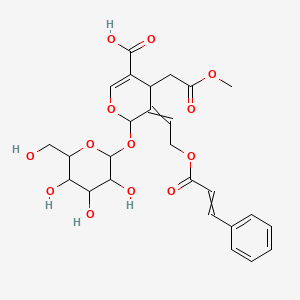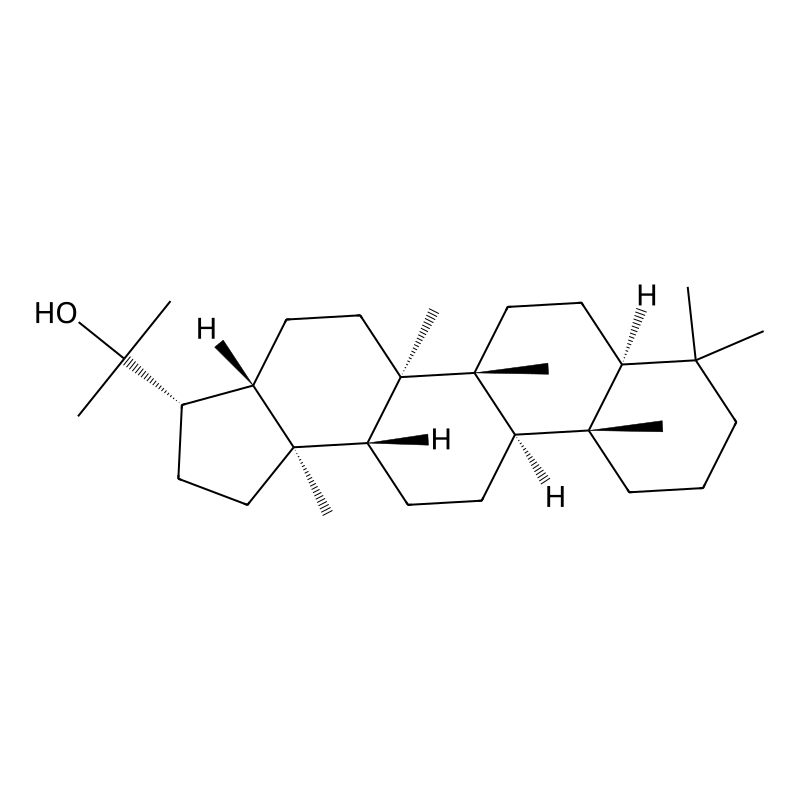4-(2-Methoxy-2-oxoethyl)-5-[2-(3-phenylprop-2-enoyloxy)ethylidene]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Origin: Jasminum officinale L. (common jasmine) or other Jasminum species.
- Significance: Iridoid glycosides from jasmine have been studied for various potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties []. Volatile compounds contribute to the fragrance industry and potentially have aromatherapy applications [].
Molecular Structure Analysis
- This section would depend on the specific compound (iridoid glycoside or volatile compound).
- For iridoid glycosides, the analysis would involve discussing the core structure (secoiridoid) linked to a sugar moiety (glucose) [].
- Volatile compounds like linalool have acyclic structures with functional groups like alcohols [].
Chemical Reactions Analysis
- Synthesis: Iridoid glycosides are biosynthesized in plants through complex metabolic pathways. Specific details would depend on the compound [].
- Decomposition: Iridoid glycosides can hydrolyze to release the aglycone (secoiridoid) and sugar under acidic or enzymatic conditions [].
- Other Reactions: Depending on the specific compound, there might be additional reactions like oxidation or acylation.
Physical And Chemical Properties Analysis
- Iridoid glycosides are suggested to exert their effects through various mechanisms, including scavenging free radicals (antioxidant activity), modulating inflammatory signaling pathways, and protecting neurons [].
- Volatile compounds like linalool might interact with olfactory receptors in the nose, influencing mood and relaxation [].
Anti-inflammatory and Hepatoprotective Effects
Studies suggest that Jasminoside possesses anti-inflammatory properties. It may help reduce inflammation by inhibiting the production of inflammatory mediators like cytokines and chemokines []. This quality makes it a potential candidate for treating inflammatory conditions such as liver diseases. Research indicates that Jasminoside can protect the liver from damage caused by toxins and drugs, promoting its regeneration [].
Neuroprotective Potential
Jasminoside's antioxidant properties have garnered interest in its potential neuroprotective effects. Studies have shown that it may help protect brain cells from oxidative stress, a factor implicated in neurodegenerative diseases like Alzheimer's and Parkinson's [].
Antidiabetic Properties
Scientific research suggests Jasminoside may play a role in blood sugar regulation. Studies have observed that it can improve insulin sensitivity and decrease blood glucose levels, potentially offering benefits for managing diabetes [].
Antitumor Effects
Emerging research explores the potential antitumor effects of Jasminoside. In vitro studies suggest it may induce cancer cell death and inhibit cancer cell proliferation []. However, further investigation is needed to understand its mechanisms and potential clinical applications.








